molecular formula C12H14N2O B13260881 3-[1-(2-Methoxyethyl)-1H-pyrrol-2-yl]pyridine

3-[1-(2-Methoxyethyl)-1H-pyrrol-2-yl]pyridine

Cat. No.: B13260881
M. Wt: 202.25 g/mol
InChI Key: XCAAVVAIEWAPMA-UHFFFAOYSA-N
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Description

3-[1-(2-Methoxyethyl)-1H-pyrrol-2-yl]pyridine is a heterocyclic compound featuring a pyridine core substituted with a 2-methoxyethyl-pyrrole moiety. The compound’s design combines the electron-rich pyrrole ring (known for π-π stacking interactions) with the pyridine scaffold (a common pharmacophore in medicinal chemistry). The 2-methoxyethyl group likely enhances solubility and modulates steric effects, influencing binding affinity in biological systems .

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

3-[1-(2-methoxyethyl)pyrrol-2-yl]pyridine

InChI

InChI=1S/C12H14N2O/c1-15-9-8-14-7-3-5-12(14)11-4-2-6-13-10-11/h2-7,10H,8-9H2,1H3

InChI Key

XCAAVVAIEWAPMA-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC=C1C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-Methoxyethyl)-1H-pyrrol-2-yl]pyridine typically involves the reaction of pyridine derivatives with pyrrole derivatives under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts to form carbon-carbon bonds between the pyridine and pyrrole rings . The reaction conditions often include the use of boronic acids or esters, bases, and solvents such as toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-Methoxyethyl)-1H-pyrrol-2-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine or pyrrole derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-[1-(2-Methoxyethyl)-1H-pyrrol-2-yl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[1-(2-Methoxyethyl)-1H-pyrrol-2-yl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bromide-Substituted Naphthoimidazolium Derivatives ()

Compounds such as 1-(2-methoxyethyl)-2-methyl-4,9-dioxo-3-(pyridin-2-ylmethyl)-1H-naphtho[2,3-d]imidazol-3-ium bromide (5k) and 5l–5m share the 2-methoxyethyl substituent but differ in their fused aromatic systems. Key comparisons include:

Property Target Compound* Compound 5k
Core Structure Pyridine-pyrrole Naphthoimidazolium bromide
Key Substituents 2-Methoxyethyl, pyrrole Pyridin-2-ylmethyl, bromide
Molecular Weight (Da) ~230–250 (estimated) 535.34 (calculated)
Bioactivity Not reported Anticancer potential (NMR data)

*Note: Data for the target compound are inferred from analogs.

The naphthoimidazolium derivatives exhibit broader aromatic conjugation, enhancing intercalation with DNA or proteins, whereas the target compound’s simpler structure may favor metabolic stability .

5-Nitrofuran-Tagged THPPs ()

Compound 13g (1-(2-methoxyethyl)-5-(5-nitro-2-furoyl)-3-(1,3-oxazol-5-yl)-tetrahydropyrazolopyridine) shares the 2-methoxyethyl group but incorporates a nitrofuran "warhead" for antibacterial activity.

Property Target Compound Compound 13g
Scaffold Pyridine-pyrrole Pyrazolopyridine-nitrofuran
Key Functional Groups 2-Methoxyethyl Nitrofuran, oxazolyl
Bioactivity Not reported Superior to nitrofurantoin (ESKAPE pathogens)
Mechanism Unknown Nitroreductase activation

The nitrofuran group in 13g significantly enhances antibacterial potency, suggesting that analogous modifications to the target compound could unlock similar benefits .

Imidazo[1,2-a]pyridine Derivatives ()

2-(4-Chlorophenyl)-3-(1H-pyrrol-2-yl)imidazo[1,2-a]pyridine (35) demonstrates the impact of pyrrole substitution on bioactivity.

Property Target Compound Compound 35
Core Structure Pyridine-pyrrole Imidazo[1,2-a]pyridine-pyrrole
Substituents 2-Methoxyethyl 4-Chlorophenyl
Bioactivity Not reported Constitutive androstane receptor agonist

The 4-chlorophenyl group in Compound 35 improves receptor binding, whereas the target compound’s 2-methoxyethyl group may prioritize solubility over affinity .

Pyridine-Pyrrole Hybrids ()

Catalog entries for 3-methyl-2-(1H-pyrrol-1-yl)pyridine () highlight commercial availability but lack bioactivity data.

Property Target Compound 3-Methyl-2-(1H-pyrrol-1-yl)pyridine
Substituents 2-Methoxyethyl Methyl, pyrrole
Molecular Weight (Da) ~230–250 (estimated) 174.21 (calculated)
Applications Research chemical Intermediate in organic synthesis

Key Research Findings and Trends

  • Substituent Effects : The 2-methoxyethyl group improves solubility but may reduce binding affinity compared to bulkier aromatic substituents (e.g., 4-chlorophenyl in Compound 35) .
  • Bioactivity Modulation : Incorporation of electron-withdrawing groups (e.g., nitrofuran in 13g) enhances antimicrobial activity, a strategy applicable to the target compound .
  • Structural Simplicity vs. Complexity : Simplified scaffolds (e.g., pyridine-pyrrole) may offer synthetic accessibility, while fused systems (e.g., naphthoimidazolium) provide enhanced interaction surfaces .

Biological Activity

3-[1-(2-Methoxyethyl)-1H-pyrrol-2-yl]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a pyrrole moiety, which is known for its diverse biological activities. The methoxyethyl group enhances its solubility and may influence its pharmacokinetic properties.

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrrole derivatives, including those similar to 3-[1-(2-Methoxyethyl)-1H-pyrrol-2-yl]pyridine. For instance, compounds with pyrrole structures have shown efficacy against HIV by inhibiting both CCR5- and CXCR4-tropic strains. The reported IC50 values for related compounds ranged from 1.7 to 2.4 μM, indicating significant antiviral activity .

Anti-Cancer Properties

Pyridine-based compounds have been investigated for their anti-cancer properties, particularly in targeting PD-L1 interactions in cancer immunotherapy. The binding affinities of various pyridine derivatives to PD-L1 were measured using homogeneous time-resolved fluorescence (HTRF) assays, with some showing IC50 values as low as 3.7 nM . This suggests that 3-[1-(2-Methoxyethyl)-1H-pyrrol-2-yl]pyridine could potentially exhibit similar anti-cancer effects through modulation of immune checkpoints.

Structure-Activity Relationship (SAR)

The biological activity of 3-[1-(2-Methoxyethyl)-1H-pyrrol-2-yl]pyridine can be influenced by structural modifications. The presence of polar substituents has been shown to enhance binding affinities for targets such as PD-L1 and HIV proteins. A study indicated that the introduction of specific functional groups could significantly improve the compound's potency and selectivity .

Study on HIV Inhibition

In a comparative study, various pyrrole derivatives were evaluated for their ability to inhibit HIV replication. One compound demonstrated an IC50 value of approximately 6.1 μM against HIV reverse transcriptase (RT), showcasing the potential of pyrrole derivatives in antiviral applications . While not directly studied, the structural similarities suggest that 3-[1-(2-Methoxyethyl)-1H-pyrrol-2-yl]pyridine may exhibit comparable activity.

Cancer Therapeutics

Research focusing on small-molecule inhibitors targeting PD-L1 has identified several promising candidates with structural similarities to the compound . These studies emphasize the importance of molecular size and functional group positioning in enhancing binding affinity to PD-L1, which could be relevant for developing new cancer therapies based on 3-[1-(2-Methoxyethyl)-1H-pyrrol-2-yl]pyridine .

Data Table: Summary of Biological Activities

Activity Target IC50 Value Reference
AntiviralHIV1.7 - 2.4 μM
Anti-cancerPD-L13.7 - 50 nM
Reverse TranscriptaseHIV RT6.1 μM

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